![molecular formula C20H22N6 B2847138 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline CAS No. 2415512-03-5](/img/structure/B2847138.png)
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline, also known as CP-154,526, is a chemical compound that belongs to the class of quinoxaline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline acts as a competitive antagonist of the CRF1 receptor, which is widely distributed in the brain and plays a crucial role in stress-related behaviors and disorders. By blocking the binding of CRF1 to its endogenous ligands, this compound inhibits the downstream signaling pathways that mediate the anxiogenic effects of CRF1 activation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, particularly in the context of stress-related behaviors and disorders. It has been shown to block the anxiogenic effects of CRF1 activation in animal models, suggesting its potential as a therapeutic agent for anxiety disorders. This compound has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the stress response.
实验室实验的优点和局限性
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline has several advantages for lab experiments, including its high selectivity for the CRF1 receptor and its ability to block the anxiogenic effects of CRF1 activation in animal models. However, it also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline, including its potential applications in the treatment of anxiety disorders and other stress-related disorders. Further studies are needed to elucidate the mechanisms underlying its effects on the HPA axis and other stress-related pathways. Additionally, the development of more potent and selective CRF1 antagonists may provide new insights into the role of the CRF1 receptor in stress-related behaviors and disorders.
合成方法
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline can be synthesized using various methods, including the reaction of 2-chloro-3-methylquinoxaline with 4-(4-aminopiperazin-1-yl)-5H-cyclopenta[d]pyrimidine in the presence of a base. The reaction yields this compound as a white solid with a melting point of 236-238°C.
科学研究应用
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It is a highly selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which plays a crucial role in stress-related behaviors and disorders. This compound has been shown to block the anxiogenic effects of CRF1 activation in animal models, suggesting its potential as a therapeutic agent for anxiety disorders.
属性
IUPAC Name |
2-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-14-19(24-18-7-3-2-6-17(18)23-14)25-9-11-26(12-10-25)20-15-5-4-8-16(15)21-13-22-20/h2-3,6-7,13H,4-5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYQTBFYBUKTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=NC5=C4CCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopropyl-N-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2847055.png)

![3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid](/img/structure/B2847057.png)
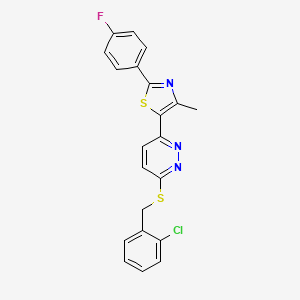
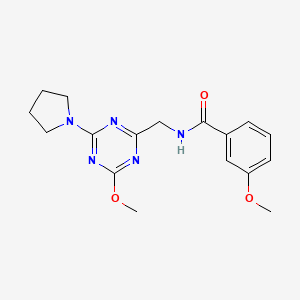

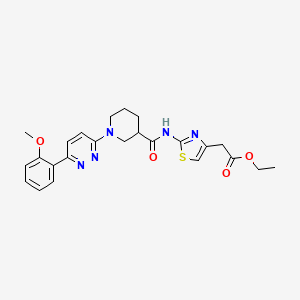
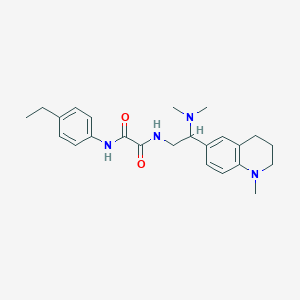


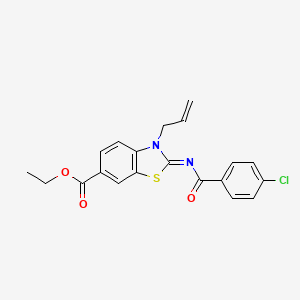
![5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2847074.png)

![1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2847077.png)